molecular formula C11H18O2 B12765685 3-Ethylbicyclo(3.2.1)octane-3-carboxylic acid CAS No. 95685-38-4

3-Ethylbicyclo(3.2.1)octane-3-carboxylic acid

Katalognummer: B12765685
CAS-Nummer: 95685-38-4
Molekulargewicht: 182.26 g/mol
InChI-Schlüssel: ITPRTGNCXNGJRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethylbicyclo(321)octane-3-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a bicyclo[321]octane framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylbicyclo(3.2.1)octane-3-carboxylic acid can be achieved through several methods. One common approach involves the double Michael addition of carbon nucleophiles to cyclic dienones, which allows for the formation of the bicyclo[3.2.1]octane framework . Another method includes the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethylbicyclo(3.2.1)octane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce carbonyl groups to alcohols or alkenes to alkanes.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., Br2) and alkyl halides (e.g., CH3I).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

3-Ethylbicyclo(3.2.1)octane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Ethylbicyclo(3.2.1)octane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites and modulate biological activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Ethylbicyclo(3.2.1)octane-3-carboxylic acid is unique due to its specific ethyl substitution at the 3-position, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other bicyclo[3.2.1]octane derivatives and can lead to different chemical and biological properties.

Eigenschaften

CAS-Nummer

95685-38-4

Molekularformel

C11H18O2

Molekulargewicht

182.26 g/mol

IUPAC-Name

3-ethylbicyclo[3.2.1]octane-3-carboxylic acid

InChI

InChI=1S/C11H18O2/c1-2-11(10(12)13)6-8-3-4-9(5-8)7-11/h8-9H,2-7H2,1H3,(H,12,13)

InChI-Schlüssel

ITPRTGNCXNGJRW-UHFFFAOYSA-N

Kanonische SMILES

CCC1(CC2CCC(C2)C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.